molecular formula C15H11Cl2NO3 B11178950 4-[(3,5-Dichlorophenyl)carbamoyl]phenyl acetate

4-[(3,5-Dichlorophenyl)carbamoyl]phenyl acetate

Cat. No.: B11178950
M. Wt: 324.2 g/mol
InChI Key: JEQAYNQHWJJKML-UHFFFAOYSA-N
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Description

4-[(3,5-Dichlorophenyl)carbamoyl]phenyl acetate is an organic compound that belongs to the class of aromatic carbamates It is characterized by the presence of a phenyl acetate group and a dichlorophenyl carbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,5-Dichlorophenyl)carbamoyl]phenyl acetate typically involves the reaction of 3,5-dichloroaniline with phenyl acetate. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature conditions. The general reaction scheme is as follows:

    Step 1: Dissolve 3,5-dichloroaniline in an appropriate solvent such as toluene.

    Step 2: Add phenyl acetate to the solution.

    Step 3: Introduce a catalyst, such as a base (e.g., sodium hydroxide) or an acid (e.g., hydrochloric acid), to facilitate the reaction.

    Step 4: Heat the reaction mixture to a specific temperature (e.g., 80-100°C) and maintain it for a certain period (e.g., 4-6 hours).

    Step 5: Cool the reaction mixture and isolate the product by filtration or extraction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for temperature and pressure control can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-[(3,5-Dichlorophenyl)carbamoyl]phenyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

4-[(3,5-Dichlorophenyl)carbamoyl]phenyl acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: The compound is used in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of 4-[(3,5-Dichlorophenyl)carbamoyl]phenyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can interact with cellular receptors to modulate signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic acid
  • 4-[(4-Chlorophenyl)carbamoyl]butanoic acid

Uniqueness

4-[(3,5-Dichlorophenyl)carbamoyl]phenyl acetate is unique due to its specific substitution pattern on the aromatic rings, which can influence its reactivity and biological activity. The presence of two chlorine atoms in the 3 and 5 positions of the phenyl ring can enhance its electron-withdrawing properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C15H11Cl2NO3

Molecular Weight

324.2 g/mol

IUPAC Name

[4-[(3,5-dichlorophenyl)carbamoyl]phenyl] acetate

InChI

InChI=1S/C15H11Cl2NO3/c1-9(19)21-14-4-2-10(3-5-14)15(20)18-13-7-11(16)6-12(17)8-13/h2-8H,1H3,(H,18,20)

InChI Key

JEQAYNQHWJJKML-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

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